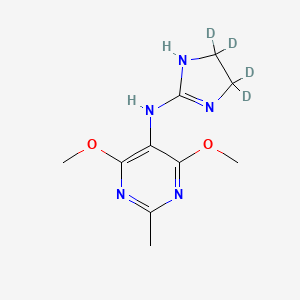![molecular formula C45H43N3O7 B12427866 3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH: is a synthetic peptide derivative used in various scientific research applications. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, an asparagine (Asn) residue protected by a triphenylmethyl (Trt) group, and a threonine (Thr) residue modified with a Psi(Me,Me)pro group. This unique structure imparts specific properties and functionalities to the compound, making it valuable in peptide synthesis and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus, while the Trt group protects the side chain of asparagine. The Psi(Me,Me)pro modification is introduced to the threonine residue to enhance stability and prevent unwanted side reactions .
Industrial Production Methods: Industrial production of Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under basic and acidic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: Introduction of functional groups to the peptide backbone or side chains.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Trt removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products: The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with specific functional groups .
Scientific Research Applications
Chemistry: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is widely used in peptide synthesis for the development of novel peptides and peptidomimetics.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. It serves as a building block for the synthesis of bioactive peptides and peptide-based inhibitors .
Medicine: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is employed in the development of therapeutic peptides for the treatment of various diseases, including cancer, infectious diseases, and metabolic disorders. Its stability and specificity make it an ideal candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for applications in drug delivery, tissue engineering, and diagnostics .
Mechanism of Action
The mechanism of action of Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions. The Trt group protects the side chain of asparagine, ensuring selective reactions at the desired sites. The Psi(Me,Me)pro modification enhances the stability of the threonine residue, preventing degradation and side reactions .
Comparison with Similar Compounds
- Fmoc-Asn(Trt)-Ser(Psi(Me,Me)pro)-OH
- Fmoc-Asn(Trt)-Ala(Psi(Me,Me)pro)-OH
- Fmoc-Asn(Trt)-Gly(Psi(Me,Me)pro)-OH
Uniqueness: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is unique due to the presence of the threonine residue modified with the Psi(Me,Me)pro group. This modification enhances the stability and functionality of the compound, making it particularly valuable in applications where stability and specificity are crucial .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHPIXXMBAZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
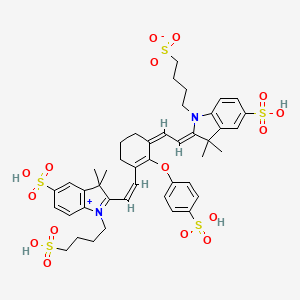
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
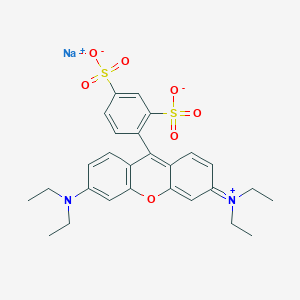
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)

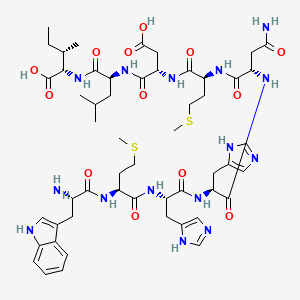
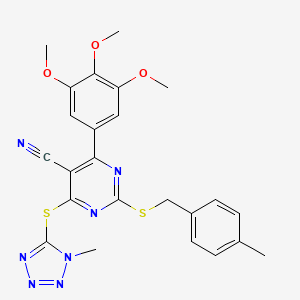
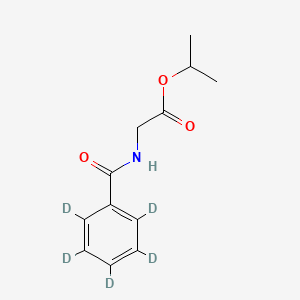
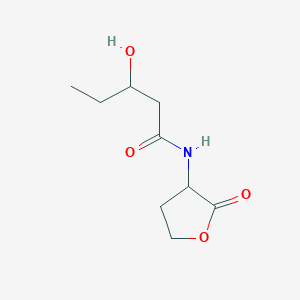
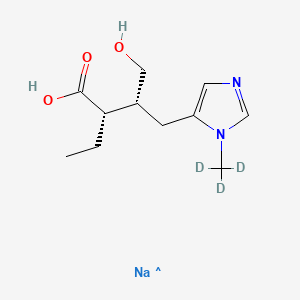
![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)
